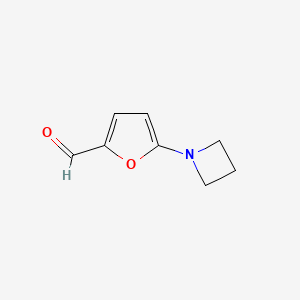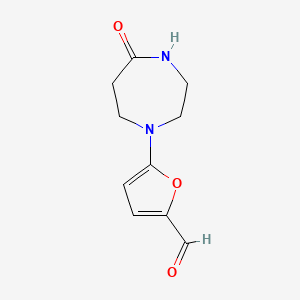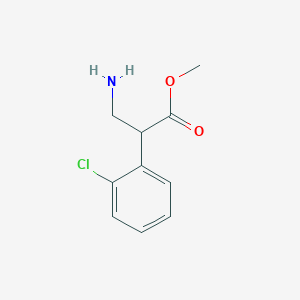
Methyl 3-amino-2-(2-chlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-(2-chlorophenyl)propanoate: is an organic compound with the molecular formula C10H12ClNO2 . It is a derivative of propanoic acid and contains an amino group, a methyl ester group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester in the presence of a base. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-amino-2-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 3-amino-2-(2-chlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-2-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
Comparison: Methyl 3-amino-2-(2-chlorophenyl)propanoate is unique due to the position of the amino and chlorophenyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
methyl 3-amino-2-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,6,12H2,1H3 |
Clé InChI |
JLYFVFOEDLOTCB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CN)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


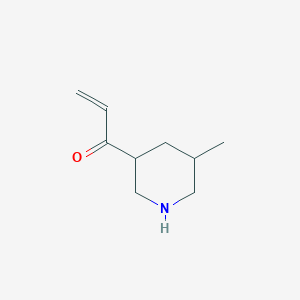
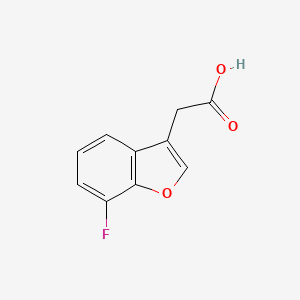
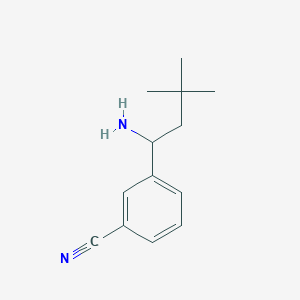

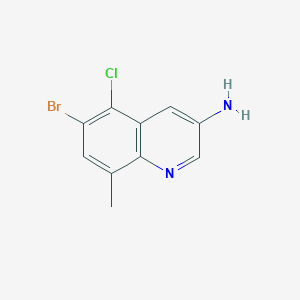
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
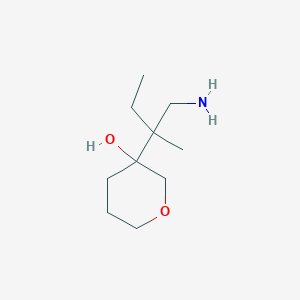

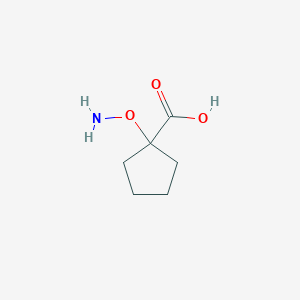
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
